molecular formula C16H18N4 B3829174 N-methyl-1-(4-methyl-1H-imidazol-5-yl)-N-(quinolin-5-ylmethyl)methanamine

N-methyl-1-(4-methyl-1H-imidazol-5-yl)-N-(quinolin-5-ylmethyl)methanamine

Cat. No. B3829174
M. Wt: 266.34 g/mol
InChI Key: YQAIEPOSLYCEFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-(4-methyl-1H-imidazol-5-yl)-N-(quinolin-5-ylmethyl)methanamine, commonly known as MIMQ, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. MIMQ is a small molecule that has been synthesized using a unique method and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of MIMQ is not fully understood, but it is believed to act as a modulator of various signaling pathways in the body. MIMQ has been shown to modulate the activity of various enzymes and receptors, including protein kinases, G protein-coupled receptors, and ion channels. MIMQ has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
MIMQ has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that MIMQ can inhibit the growth of cancer cells and induce apoptosis. MIMQ has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine. In vivo studies have shown that MIMQ can improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

MIMQ has several advantages for lab experiments, including its high yield, relatively simple synthesis method, and potential applications in various fields. However, MIMQ also has some limitations, including its limited solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on MIMQ. One potential direction is to further study its potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. Another potential direction is to study its potential role in modulating various signaling pathways in the body and its potential applications in enzyme inhibition and protein binding. Additionally, further studies are needed to investigate the potential toxicity of MIMQ and its potential side effects in humans.

Scientific Research Applications

MIMQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, MIMQ has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, MIMQ has been studied for its potential role in modulating neurotransmitter release and synaptic plasticity. In biochemistry, MIMQ has been studied for its potential applications in enzyme inhibition and protein binding.

properties

IUPAC Name

N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]-1-quinolin-5-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-12-16(19-11-18-12)10-20(2)9-13-5-3-7-15-14(13)6-4-8-17-15/h3-8,11H,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAIEPOSLYCEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN(C)CC2=C3C=CC=NC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(4-methyl-1H-imidazol-5-yl)-N-(quinolin-5-ylmethyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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